molecular formula C10H18O B1252900 Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- CAS No. 21653-20-3

Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-

Cat. No. B1252900
CAS RN: 21653-20-3
M. Wt: 154.25 g/mol
InChI Key: DZVXRFMREAADPP-IMSYWVGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)- is a natural product found in Psiadia altissima and Brucea javanica with data available.

Scientific Research Applications

Cyclopropanation Reactions

  • Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions : Bicyclo[3.1.0]hexan-1-ol is used in Kulinkovich cyclopropanation reactions involving carboxylic esters and olefins. This process demonstrates the compound's utility in creating complex molecular structures, essential in synthetic chemistry (Kim, Sung, & Cha, 2003).

Anti-HIV Activity

  • North- and South-Bicyclo[3.1.0]Hexene Nucleosides : The synthesis of North- and South-bicyclo[3.1.0]hexene nucleosides shows the impact of ring planarity on anti-HIV activity. This highlights the potential medical applications of such bicyclic structures in designing effective anti-viral agents (Russ et al., 2009).

Synthesis of Bicyclo[2.1.0]pentanes

  • Conversion of Bicyclo[3.1.0]hexan-2-one : The transformation of Bicyclo[3.1.0]hexan-2-one into various amides and esters of Bicyclo[2.1.0] pentane-2-carboxylic acid illustrates the compound's versatility in generating different molecular structures, useful in organic synthesis and potentially pharmaceutical applications (Brook & Brophy, 1985).

Ring System Synthesis

  • New Synthetic Approach to Bicyclo[3.1.0]hexane Ring System : This research outlines a method to construct the Bicyclo[3.1.0]hexane ring system, crucial for progress in fields where this structure is significant, such as nucleoside and nucleotide research (Kim, Jacobson, & Kim, 2006).

Strain-Induced Transformations

  • Transformations of Bicyclo[3.1.0]hex-1-enes : The study covers the strain-induced transformations of Bicyclo[3.1.0]hex-1-enes, presenting their applications in synthesizing natural products with triquinane and tropone structures (Lee & Ghorai, 2021).

Conformational Studies

  • Distinct Conformations of GABA : Investigations into Bicyclo[3.1.0]hexane and its analogues reveal their roles as conformationally locked analogues of nucleoside building blocks and other biological applications (Jimeno et al., 2011).

properties

CAS RN

21653-20-3

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,3S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C10H18O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-9,11H,4-5H2,1-3H3/t7-,8-,9+,10+/m1/s1

InChI Key

DZVXRFMREAADPP-IMSYWVGJSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C[C@]2(C[C@@H]1O)C(C)C

SMILES

CC1C2CC2(CC1O)C(C)C

Canonical SMILES

CC1C2CC2(CC1O)C(C)C

density

0.919-0.925

Other CAS RN

21653-20-3
35732-37-7

physical_description

Colourless crystals;  Minty camphorous odou

solubility

Practically insoluble to insoluble in water;  soluble in non-polar solvents
Soluble (in ethanol)

synonyms

3-thujol
3-thujol, (1R-(alpha,3alpha,4alpha5alpha))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 2
Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 3
Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 4
Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 5
Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-
Reactant of Route 6
Bicyclo(3.1.0)hexan-3-ol, 4-methyl-1-(1-methylethyl)-, (1S,3S,4R,5R)-

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